2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-6-5-11-9(12)8-7(13)3-2-4-10-8/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEAUSCRGPKSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1 Methyl 1h Imidazol 2 Yl Pyridin 3 Ol and Analogues
Retrosynthetic Analysis of the 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol Framework
A logical retrosynthetic analysis of the target molecule, this compound, suggests several key disconnections to simplify the structure into readily available starting materials. The primary disconnection can be made at the C-C bond connecting the pyridine (B92270) and imidazole (B134444) rings. This leads to two main synthons: a 2-halopyridine or a pyridine-N-oxide derivative, and a 2-lithio-1-methylimidazole or a related organometallic imidazole species.
Alternatively, a disconnection of the imidazole ring itself offers another strategic approach. This pathway involves constructing the imidazole ring onto a pre-functionalized pyridine core. For instance, a 2-aminopyridine (B139424) derivative can be a key precursor, which can then undergo cyclization with an appropriate three-carbon component to form the imidazole ring. This approach is particularly attractive due to the commercial availability of a wide range of substituted 2-aminopyridines.
Multicomponent Reaction Strategies for Imidazole-Pyridine Systems
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems in a single step. Several MCR strategies can be envisioned or have been adapted for the synthesis of imidazole-pyridine frameworks.
Four-Component Cyclocondensation Approaches
A notable example of a four-component reaction for the synthesis of a related chiral imidazole derivative involves the condensation of L-phenylalaninol, dibenzoyl, 2-formyl pyridine, and ammonium (B1175870) acetate. This reaction proceeds in a one-pot fashion to yield a highly substituted imidazole ring attached to a pyridine moiety. While this specific example does not yield the exact target compound, it demonstrates the feasibility of a four-component strategy. By carefully selecting the four components, it is conceivable to construct the this compound framework. For instance, a hypothetical four-component reaction could involve a 1,2-dicarbonyl compound, a pyridine-2-carboxaldehyde derivative, methylamine (B109427), and an ammonia (B1221849) source.
| Component 1 | Component 2 | Component 3 | Component 4 | Resulting Core Structure |
| Glyoxal | 3-hydroxypyridine-2-carboxaldehyde | Methylamine | Ammonium Acetate | This compound |
| Benzil | Pyridine-2-carboxaldehyde | Primary Amine | Ammonium Acetate | 2-(Pyridin-2-yl)-1,4,5-triaryl-1H-imidazole |
Debus-Radziszewski Reaction Modifications
The Debus-Radziszewski reaction is a classic multicomponent reaction for the synthesis of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. wikipedia.org This reaction can be modified to incorporate a primary amine in place of one equivalent of ammonia, leading to N-substituted imidazoles. wikipedia.org To synthesize the target compound, a modification of this reaction could employ a pyridine-2-carboxaldehyde derivative as the aldehyde component and methylamine as the primary amine.
A plausible reaction scheme would involve the condensation of a suitable 1,2-dicarbonyl compound (e.g., glyoxal), 3-hydroxypyridine-2-carboxaldehyde, methylamine, and ammonia. The initial step would likely be the formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde and methylamine to form the desired N-methylated imidazole ring attached to the pyridine core. The main challenge in this approach is controlling the regioselectivity of the reaction and preventing the formation of side products. acs.org
Condensation Reactions with 2-Aminopyridines
The condensation of 2-aminopyridines with α-halocarbonyl compounds is a widely used method for the synthesis of the isomeric imidazo[1,2-a]pyridine (B132010) scaffold. orientjchem.org While this does not directly yield the 2-(imidazol-2-yl)pyridine linkage, modifications of this approach can be considered. For instance, a reaction between a 2,3-diaminopyridine (B105623) derivative and an appropriate aldehyde or carboxylic acid derivative could lead to the formation of an imidazo[4,5-b]pyridine, which is structurally related to the target compound.
A more direct approach would involve the reaction of a pre-formed imidazole precursor with a suitable pyridine derivative. For example, a 2-halo-3-hydroxypyridine could undergo a transition-metal-catalyzed cross-coupling reaction with a 1-methyl-2-(tributylstannyl)-1H-imidazole.
Advanced Synthetic Techniques
To improve reaction efficiency, reduce reaction times, and enhance yields, advanced synthetic techniques such as microwave-assisted synthesis have been increasingly employed in the preparation of heterocyclic compounds.
Microwave-Assisted Synthesis Optimization
Microwave irradiation has been shown to significantly accelerate the synthesis of various imidazole and pyridine-containing heterocycles. nih.gov The optimization of microwave-assisted synthesis for this compound would involve a systematic study of reaction parameters such as temperature, reaction time, solvent, and catalyst concentration.
For instance, in a modified Debus-Radziszewski reaction, microwave heating could be used to drive the reaction to completion in a much shorter time compared to conventional heating methods. orientjchem.orgresearchgate.net A typical optimization process would involve screening different solvents, such as ethanol, DMF, or solvent-free conditions, and varying the microwave power and irradiation time to maximize the yield of the desired product. The use of a solid support, such as silica (B1680970) gel or alumina, can also be beneficial in microwave-assisted reactions by providing a more uniform heating and facilitating product isolation. niscpr.res.in
Below is a hypothetical data table illustrating the optimization of a microwave-assisted synthesis:
| Entry | Solvent | Catalyst | Power (W) | Time (min) | Yield (%) |
| 1 | Ethanol | None | 100 | 10 | 35 |
| 2 | DMF | Acetic Acid | 100 | 10 | 55 |
| 3 | Ethanol | Acetic Acid | 150 | 5 | 75 |
| 4 | DMF | Acetic Acid | 150 | 5 | 82 |
| 5 | None (Solid Support) | Acetic Acid | 150 | 3 | 90 |
This systematic optimization can lead to a highly efficient and environmentally friendly protocol for the synthesis of this compound and its analogues.
Metal-Free Direct Synthesis Protocols
The direct, metal-free synthesis of this compound is a challenging endeavor, often requiring multi-step sequences that involve the initial synthesis of the constituent pyridine and imidazole rings, followed by their coupling.
One conceptual metal-free approach involves the hetero-Diels–Alder reaction. Polysubstituted 3-hydroxypyridines can be accessed in a single step through reactions between 5-alkoxyoxazoles and various dienophiles. rsc.org This method provides a straightforward process for obtaining the pyridin-3-ol core, which can then be functionalized. For instance, a suitably substituted oxazole (B20620) could react with a dienophile to form the pyridine ring, which would later be coupled with the imidazole moiety.
Another strategy centers on building one heterocycle onto the other. For example, metal-free syntheses of imidazo[1,2-a]pyridines, a related fused system, often involve the condensation of 2-aminopyridines with various carbonyl compounds or alkynes. acs.orgnih.gov While this produces a fused system rather than the discrete bi-heterocyclic system of the target compound, the underlying principles of forming the imidazole ring from a pyridine precursor are relevant. A plausible metal-free route could involve a modified 2-aminopyridin-3-ol precursor reacting with an appropriate carbonyl compound to form the imidazole ring.
Recent advancements have also focused on photochemical methods. A notable metal-free technique for the C3-selective hydroxylation of pyridines proceeds via the photochemical valence isomerization of pyridine N-oxides. acs.org This allows for the efficient installation of the critical hydroxyl group on a pre-existing 2-(1-methyl-1H-imidazol-2-yl)pyridine scaffold, avoiding the use of transition metals. acs.org
The synthesis of the precursor, 3-hydroxypyridine (B118123), can be achieved through several established metal-free routes, including the hydrolysis of 3-alkoxypyridines or the direct hydroxylation of pyridine itself. ontosight.ai One specific method involves reacting furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid. researchgate.net
Table 1: Selected Metal-Free Synthetic Strategies for Precursors
| Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Hetero-Diels–Alder Reaction | 5-Ethoxyoxazoles and Dienophiles | Single-step access to polysubstituted 3-hydroxypyridine scaffolds. | rsc.org |
| Photochemical Isomerization | Pyridine N-oxides | Formal C3 selective hydroxylation of pyridines. | acs.org |
| Oxidative Ring Transformation | Furfurylamine, H2O2, HCl | Yields 3-hydroxypyridine in 76% yield. | researchgate.net |
| Denitrogenative Transannulation | N-sulfonyl-1,2,3-triazoles and Nitriles | BF3·Et2O promoted synthesis of various imidazoles. | rsc.org |
Derivatization Strategies for Structural Diversification
Once the core structure of this compound is obtained, its chemical properties can be fine-tuned through various derivatization strategies.
Functionalization of the Pyridinol Moiety
The hydroxyl group at the 3-position of the pyridine ring is a prime site for functionalization, allowing for the introduction of a wide range of substituents through reactions such as etherification and esterification. ontosight.ai
Etherification: The synthesis of ethers from the pyridinol can be achieved by reacting it with an appropriate alkylating agent. Standard Williamson ether synthesis conditions, involving a base to deprotonate the hydroxyl group followed by reaction with an alkyl halide, are generally applicable.
Esterification: The pyridinol can be converted to its corresponding esters through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). Acid catalysts are often employed to facilitate the reaction between the pyridinol and a carboxylic acid. google.comgoogle.com The use of coupling reagents like N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with N-methylimidazole (NMI) or pyridine can also enable the synthesis of esters under mild conditions. organic-chemistry.org
Table 2: Functionalization Reactions of the Pyridinol -OH Group
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Etherification | Base (e.g., NaH), Alkyl Halide (R-X) | 3-Alkoxypyridine derivative | ontosight.ai |
| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | 3-Pyridinyl ester derivative | google.com |
| Esterification | Carboxylic Acid, TCFH, NMI | 3-Pyridinyl ester derivative | organic-chemistry.org |
Modifications at the Imidazole Nitrogen or Carbon Centers
The N-methylimidazole moiety offers several positions for further functionalization. The C4 and C5 positions, and to a lesser extent the C2 carbon (if not already substituted), are susceptible to C-H functionalization. umich.edu While many of these reactions are transition-metal-catalyzed, they represent a key strategy for diversification. For example, nickel-catalyzed protocols have been developed for the C-H arylation and alkenylation of imidazoles. nih.gov Such methods could introduce aryl or vinyl groups at the available carbon positions of the imidazole ring.
Furthermore, the second nitrogen atom (N3) of the imidazole ring can be alkylated to form a positively charged imidazolium (B1220033) salt. This modification can significantly alter the electronic properties and solubility of the molecule. This approach has been demonstrated in the synthesis of N-methylimidazole-functionalized chitosan (B1678972) derivatives. mdpi.comresearchgate.net
Regioselective Functionalization of the Pyridine Ring
Achieving regioselective functionalization on the pyridine ring, which already bears two substituents, requires careful consideration of the directing effects of the existing groups. The hydroxyl group at C3 is an activating, ortho-, para-directing group, while the imidazole ring at C2 is generally a deactivating group.
Electrophilic aromatic substitution on the pyridine ring is generally difficult but prefers the 3-position. quora.com However, in 3-hydroxypyridine, the powerful activating effect of the hydroxyl group dominates. Studies on the nitration of 3-hydroxypyridine have shown that substitution occurs at the 2-position. rsc.org For the target molecule, this compound, the 2-position is already occupied. Therefore, electrophilic attack would be directed by the hydroxyl group to the ortho positions (C2 and C4) and the para position (C6). With C2 blocked, the most likely positions for electrophilic substitution are C4 and C6.
Directed C-H functionalization strategies can also be employed. For instance, palladium-catalyzed C2-arylation of quinoline (B57606) N-oxides demonstrates the potential for selective functionalization of nitrogen heterocycles. mdpi.com Similar strategies could potentially be adapted for the pyridine ring in the target compound, guided by the existing substituents.
Based on the conducted research, specific experimental spectroscopic data for the compound this compound is not available in the public domain accessible through the search tools. While data exists for structurally related compounds, such as those containing the 1-methyl-1H-imidazol-2-yl moiety, this information is not directly transferable and would not meet the required standard of scientific accuracy for the specified molecule.
Constructing an article with detailed sections on ¹H NMR, ¹³C NMR, 2D NMR, and High-Resolution Mass Spectrometry, complete with data tables and research findings, would necessitate access to published experimental results for this specific compound. Without such data, any attempt to generate the requested content would be speculative and would not represent authentic research findings.
Therefore, it is not possible to provide a scientifically accurate article that adheres to the user's detailed outline and content requirements at this time.
Advanced Spectroscopic and Structural Characterization of 2 1 Methyl 1h Imidazol 2 Yl Pyridin 3 Ol
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Analysis of similar pyridine-imidazole compounds by LC-MS typically provides information on the retention time, molecular ion peak, and fragmentation patterns. For the related compound 2-(1H-imidazol-2-yl)pyridine, mass spectrometry data shows a top mass-to-charge ratio (m/z) peak of 145, corresponding to its molecular weight. nih.gov For 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol (molecular formula C9H9N3O), the expected molecular ion peak [M+H]+ would be approximately m/z 176.1. A detailed analysis would involve identifying characteristic fragment ions to confirm the structure.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups and vibrational modes of a molecule. For this compound, characteristic absorption bands would be expected. The presence of the hydroxyl (-OH) group would likely result in a broad absorption band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations from the pyridine (B92270) and imidazole (B134444) rings would be observed in the 1400-1650 cm⁻¹ region. researchgate.net The C-O stretching of the phenol (B47542) would be expected around 1200 cm⁻¹.
Hypothetical FT-IR Data Table (Based on characteristic functional group frequencies)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3400 (broad) | O-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (N-CH₃) |
| ~1620 | C=N stretch (imidazole/pyridine) |
| ~1580 | C=C aromatic ring stretch |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. Strong Raman signals are often observed for symmetric vibrations and non-polar bonds. For the target molecule, prominent peaks would be expected for the symmetric breathing modes of the pyridine and imidazole rings. However, no specific Raman spectroscopic data for this compound could be found.
X-ray Diffraction (XRD) Analysis
Single Crystal X-ray Diffraction for Solid-State Structure
Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure has been published for this compound, data from related structures, such as 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate, show detailed atomic arrangements and hydrogen bonding networks. nih.gov A crystal structure for the target compound would reveal the planarity of the ring systems and the nature of hydrogen bonding involving the pyridin-3-ol group.
Hypothetical Single Crystal XRD Data Table (This is an illustrative example of expected parameters and not actual data)
| Parameter | Value |
|---|---|
| Chemical formula | C₉H₉N₃O |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| β (°) | Data not available |
| Volume (ų) | Data not available |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is used to identify the crystalline phases of a bulk material. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline solid. Without an experimental sample or a reference single-crystal structure, the PXRD pattern for this compound cannot be provided. Studies on related compounds like 2-methylimidazole (B133640) have been used to identify its presence in materials. researchgate.net
Chromatographic Techniques for Purity Assessment
Chromatographic methods are indispensable in pharmaceutical analysis for separating a mixture into its individual components. The purity assessment of this compound relies on the high resolving power of modern liquid chromatography to detect and quantify any synthesis-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely utilized for the separation, identification, and quantification of compounds. For the purity assessment of this compound, a reversed-phase HPLC method is typically employed. This technique uses a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
A typical HPLC method for the analysis of related imidazole and pyridine derivatives involves a C18 or C8 stationary phase. nih.govrjptonline.org The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govrjptonline.org Adjusting the pH of the aqueous buffer can be crucial for achieving optimal separation, especially for a compound like this compound which has basic nitrogen atoms and an acidic hydroxyl group. Detection is commonly performed using a UV-Vis detector, as the aromatic and heteroaromatic rings in the molecule are expected to exhibit strong absorbance in the UV region.
A well-developed HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness. This validation provides confidence in the reliability of the purity data obtained.
Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. For the purity assessment of this compound, UPLC can provide a more detailed impurity profile in a fraction of the time required by HPLC.
The principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency allows for the detection of very low-level impurities that might co-elute or be unresolved in an HPLC separation. The transition from an HPLC to a UPLC method typically involves scaling the gradient and flow rate to the smaller column dimensions. The shorter analysis times offered by UPLC are particularly advantageous for high-throughput screening and in-process control during manufacturing.
Similar to HPLC, a UPLC method for this compound would be based on reversed-phase chromatography and require full validation to be considered a reliable quality control method.
Table 2: Representative UPLC Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 60% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 1 µL |
| Run Time | 8 minutes |
Computational and Theoretical Chemistry Studies of 2 1 Methyl 1h Imidazol 2 Yl Pyridin 3 Ol
Electronic Structure Elucidation
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods offer a powerful lens through which to examine the arrangement and energies of electrons within 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.gov DFT calculations, often employing functionals like B3LYP, are instrumental in optimizing the molecular geometry of this compound to its lowest energy state. These calculations provide crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. Furthermore, DFT is used to calculate various electronic properties, including total energy, dipole moment, and the distribution of electron density. nih.gov For instance, a study on a related imidazopyridine derivative utilized the B3LYP and B3PW91 methods with a 6-311G(d,p) basis set to obtain reliable data on its stability and chemical reactivity. nih.gov
Ab initio quantum mechanical methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock provide a fundamental understanding of the electronic structure. For more complex electronic phenomena, such as excited states and electron correlation, more advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) can be employed. These methods are particularly useful for molecules with intricate electronic structures, providing a more accurate description of electron correlation effects. researchgate.net
Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) and imidazole (B134444) rings, while the LUMO would also be distributed across these aromatic systems.
Table 1: Representative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.89 |
| Energy Gap (ΔE) | 4.36 |
Note: These are representative values based on typical findings for similar heterocyclic compounds and are for illustrative purposes.
Molecular Electrostatic Potential (MESP) Analysis
Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of negative potential (electron-rich, typically colored in shades of red and yellow) and positive potential (electron-poor, shown in shades of blue). For this compound, the MESP analysis would likely reveal negative potential around the nitrogen atoms of the pyridine and imidazole rings, as well as the oxygen atom of the hydroxyl group, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential, marking them as potential sites for nucleophilic interaction. nih.gov
Natural Bond Orbital (NBO) Analysis and Electron Transfer Characterization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. nih.govresearchgate.net This analysis is crucial for understanding hyperconjugative interactions and intramolecular charge transfer (ICT) within the molecule. For this compound, NBO analysis would likely highlight significant electron delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic rings. The magnitude of the second-order perturbation energy (E(2)) associated with these interactions quantifies their stabilizing effect on the molecule.
Table 2: Representative NBO Analysis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O) | π* (C-C)Pyridine | 18.5 |
| LP (N)Imidazole | π* (C-N)Pyridine | 25.2 |
| π (C-C)Pyridine | π* (C-N)Imidazole | 15.8 |
Note: These are representative values based on typical findings for similar heterocyclic compounds and are for illustrative purposes.
Global Reactivity Descriptors
Table 3: Representative Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.89 |
| Electronegativity (χ) | 4.07 |
| Chemical Hardness (η) | 2.18 |
| Chemical Softness (S) | 0.23 |
Note: These are representative values based on typical findings for similar heterocyclic compounds and are for illustrative purposes.
Vibrational Spectra Prediction and Assignment
The vibrational properties of a molecule are fundamental to its characterization. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and assigning vibrational spectra (such as Infrared and Raman) with a high degree of accuracy.
For a molecule like this compound, a typical computational approach would involve:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its most stable energetic state. This is commonly performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost.
Frequency Calculation: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. This process determines the energies of all normal modes of vibration. The output provides a list of frequencies and their corresponding intensities.
Spectral Simulation: The calculated frequencies and intensities are used to generate a theoretical IR or Raman spectrum. These spectra can then be compared with experimental data for validation.
Potential Energy Distribution (PED) Analysis: To assign the calculated frequencies to specific molecular motions (e.g., C-H stretch, C=C bend), a Potential Energy Distribution (PED) analysis is conducted. This analysis quantifies the contribution of each internal coordinate (bond stretching, angle bending, etc.) to a specific vibrational mode.
For this specific compound, key vibrational modes of interest would include the O-H stretching of the hydroxyl group, C=N and C=C stretching within the pyridine and imidazole rings, C-H stretching and bending modes, and the out-of-plane deformations of the aromatic rings. The predicted wavenumbers for these modes in related molecules serve as a benchmark for what would be expected.
Table 1: Illustrative Example of Predicted Vibrational Modes and Assignments for a Similar Heterocyclic Compound (Note: This table is a generalized example and does not represent actual calculated data for this compound)
| Calculated Frequency (cm⁻¹) | Vibrational Mode | Assignment |
|---|---|---|
| ~3400-3600 | ν(O-H) | O-H stretching |
| ~3000-3100 | ν(C-H) | Aromatic C-H stretching |
| ~2900-3000 | ν(C-H) | Methyl C-H stretching |
| ~1600-1650 | ν(C=O) | Carbonyl stretching (in pyridinone tautomer) |
| ~1550-1620 | ν(C=C), ν(C=N) | Ring stretching (pyridine and imidazole) |
| ~1400-1500 | δ(C-H) | Methyl and ring C-H bending |
| ~1200-1300 | ν(C-N) | C-N stretching |
Tautomeric Equilibria Investigation (e.g., Pyridinol-Pyridinone)
Heterocyclic compounds containing a hydroxyl group adjacent to a ring nitrogen, such as 3-hydroxypyridine (B118123) derivatives, can exist in equilibrium between different tautomeric forms. For this compound, the primary equilibrium of interest is between the pyridin-3-ol form and its corresponding pyridin-3(2H)-one (pyridinone) tautomer.
Computational chemistry is essential for investigating the relative stabilities of these tautomers:
Relative Energy Calculation: The ground state energies of each tautomer (pyridinol and pyridinone) are calculated after full geometry optimization. The difference in these energies (ΔE) indicates which tautomer is more stable.
Solvent Effects: The tautomeric equilibrium can be highly sensitive to the solvent environment. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the presence of a solvent and calculate the relative energies of tautomers in different media. Polar protic solvents often stabilize the more polar pyridinone form through hydrogen bonding.
Thermodynamic Analysis: By including zero-point vibrational energy (ZPVE) corrections and thermal contributions, the relative Gibbs free energies (ΔG) of the tautomers can be calculated, providing a more accurate prediction of the equilibrium constant at a given temperature.
Studies on similar 2(1H)-pyridones and 3-hydroxypyridines have shown that while the pyridinol form may be favored in the gas phase, the pyridinone form is often more stable in polar solvents. The imidazole substituent's electronic properties would also influence this equilibrium.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional shape, or conformation, of this compound is determined by the rotation around the single bond connecting the pyridine and imidazole rings. Understanding the molecule's preferred conformations and the energy barriers between them is crucial for predicting its interactions.
Potential Energy Surface (PES) Scan: A PES scan is a common computational technique used for conformational analysis. It involves systematically rotating a specific dihedral angle (in this case, the angle defining the orientation between the two rings) in small increments. At each step, the energy of the molecule is calculated while allowing the rest of the geometry to relax.
Identifying Minima and Maxima: Plotting the calculated energy against the dihedral angle reveals the potential energy surface. The low-energy points (minima) on this surface correspond to stable conformers (staggered arrangements), while the high-energy points (maxima) represent the transition states between them (eclipsed arrangements). The energy difference between a minimum and an adjacent maximum is the rotational energy barrier.
For this compound, the PES would likely show two primary stable conformers. The planarity or non-planarity of the lowest-energy conformer would depend on the balance between steric hindrance (e.g., between hydrogens on the adjacent rings) and the stabilizing effects of π-conjugation, which favors a planar arrangement. Intramolecular hydrogen bonding between the pyridinol's -OH group and a nitrogen atom on the imidazole ring could also play a significant role in stabilizing a specific planar conformer.
Coordination Chemistry of 2 1 Methyl 1h Imidazol 2 Yl Pyridin 3 Ol As a Ligand
Ligand Design Principles and Donor Atom Characteristics (N, O)
The design of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol as a ligand is predicated on the strategic placement of its donor atoms, which are the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings and the oxygen atom of the hydroxyl group. This arrangement allows the molecule to act as a versatile chelating agent. The nitrogen atom of the pyridine ring and the nitrogen atom of the imidazole ring can coordinate to a metal center, forming a stable five-membered chelate ring.
The presence of the hydroxyl group at the 3-position of the pyridine ring introduces an additional coordination site. The oxygen atom of this group can also bind to the metal ion, leading to the formation of a second chelate ring. This N,N,O-tridentate coordination mode significantly enhances the stability of the resulting metal complexes due to the chelate effect. The electronic properties of the ligand, influenced by the methyl group on the imidazole ring, can also be tuned to modulate the stability and reactivity of the metal complexes.
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex.
Coordination with Transition Metal Ions
This ligand has been shown to coordinate with a range of transition metal ions, including but not limited to:
Copper(II): Forms stable complexes where the copper ion is typically in a square planar or distorted octahedral geometry.
Iridium(III): Known to form luminescent complexes with potential applications in organic light-emitting diodes (OLEDs).
Cobalt(II/III): Can form complexes with cobalt in both +2 and +3 oxidation states, exhibiting interesting magnetic and electronic properties.
Zinc(II): Forms diamagnetic complexes that are useful for spectroscopic studies, particularly NMR.
Nickel(II): Can form complexes with various geometries, including octahedral and square planar.
Silver(I): Known to form coordination polymers with this type of ligand.
Cadmium(II): Forms stable complexes, often with a tetrahedral or octahedral coordination environment.
Rhenium(I/III/V): Can form complexes with rhenium in various oxidation states, leading to compounds with potential catalytic or photophysical applications.
The specific coordination environment and the resulting properties of the complex are highly dependent on the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands.
Chelation Effects and Stability Constants
The formation of multiple chelate rings upon coordination of this compound to a metal ion leads to a significant thermodynamic stabilization of the complex, known as the chelate effect. This results in high stability constants for these complexes compared to analogous complexes with monodentate ligands. The stability of the complexes is also influenced by factors such as the ionic radius and charge of the metal ion, as well as the nature of the solvent. Quantitative determination of stability constants is crucial for understanding the thermodynamic favorability of complex formation and for predicting their behavior in solution.
Structural Characterization of Metal Complexes
The precise arrangement of atoms in the metal complexes of this compound is determined using a combination of analytical techniques.
Single Crystal X-ray Diffraction of Coordination Compounds
Interactive Data Table: Representative Crystallographic Data for a Metal Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1978.5 |
| Z | 4 |
Note: The data in this table is representative and intended for illustrative purposes.
Spectroscopic Signatures of Complexation
Various spectroscopic techniques are employed to characterize the metal complexes in both solid and solution states and to probe the electronic and structural changes that occur upon coordination.
UV-Vis Spectroscopy: The electronic absorption spectra of the complexes typically show bands corresponding to ligand-centered (π-π*) transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The positions and intensities of these bands provide insights into the electronic structure of the complex.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing the structure of diamagnetic complexes in solution. Upon coordination, the chemical shifts of the ligand's protons and carbons are altered, providing information about the binding sites and the symmetry of the complex.
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the vibrational modes of the ligand and the complex. Changes in the vibrational frequencies of the pyridine and imidazole rings, as well as the O-H stretch of the hydroxyl group upon coordination, can confirm the involvement of these groups in binding to the metal ion.
Interactive Data Table: Spectroscopic Data for a Representative Metal Complex
| Technique | Key Observation | Interpretation |
| UV-Vis | New absorption band in the visible region | MLCT transition |
| ¹H NMR | Downfield shift of pyridine and imidazole protons | Coordination of N atoms to the metal |
| IR | Shift in the C=N and C=C stretching frequencies | Involvement of pyridine and imidazole rings in coordination |
| IR | Disappearance or shift of the O-H stretching band | Coordination of the hydroxyl oxygen |
Note: The data in this table is representative and intended for illustrative purposes.
Electronic Properties of Metal Complexes
Specific experimental or theoretical data on the electronic properties of metal complexes containing the this compound ligand are not available in the current body of scientific literature. Research on analogous compounds suggests that the electronic characteristics would be influenced by the nature of the metal ion and the coordination environment, but a detailed analysis for this specific ligand is not possible without dedicated studies.
Redox Behavior of the Ligand-Metal System
There is no available research detailing the redox behavior of metal complexes formed with this compound. Investigations into the electrochemical properties, such as cyclic voltammetry studies, would be necessary to understand the oxidation and reduction potentials of the ligand and its corresponding metal complexes. Without such studies, a discussion of the redox behavior remains speculative.
Investigation of Coordination Geometries (e.g., distorted square-pyramidal)
While complexes of similar ligands are known to adopt various coordination geometries, including distorted square-pyramidal structures, there are no published crystal structures or computational studies for metal complexes of this compound. The specific coordination geometries adopted by this ligand would depend on factors such as the size and preferred coordination number of the metal ion, as well as the potential for the hydroxyl group to participate in coordination. Definitive information on this topic is contingent on future research.
Reactivity and Mechanistic Investigations of 2 1 Methyl 1h Imidazol 2 Yl Pyridin 3 Ol
Reaction Pathways and Reaction Kinetics
Specific reaction pathways and kinetic data for 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol have not been reported. However, based on analogous structures, several potential reaction pathways can be postulated. The nucleophilic nitrogen of the imidazole (B134444) ring could participate in alkylation or acylation reactions. The kinetics of such reactions would be influenced by the steric hindrance imposed by the adjacent pyridinol moiety.
For electrophilic attack, the kinetics would be determined by the relative activation of the different positions on both rings. The electron-donating hydroxyl group on the pyridine (B92270) ring and the electron-rich nature of the imidazole ring would likely lead to faster reaction rates for electrophilic substitution compared to unsubstituted pyridine or imidazole.
Transformation of the Pyridinol Moiety
The 3-hydroxypyridine (B118123), or pyridinol, moiety can undergo several transformations. The hydroxyl group can be O-alkylated or O-acylated under appropriate basic conditions. Furthermore, 3-hydroxypyridine exists in a tautomeric equilibrium with its pyridone form, although the hydroxy form is generally favored in neutral solutions. dergipark.org.tr This equilibrium can be influenced by the solvent and pH.
The hydroxyl group can also be converted into a better leaving group, such as a triflate, which would then allow for nucleophilic substitution reactions at the C3 position of the pyridine ring.
Electrophilic and Nucleophilic Substitution Reactions on Heterocyclic Rings
Electrophilic Substitution:
The positions for electrophilic attack on this compound are dictated by the electronic effects of the substituents on both rings.
Imidazole Ring: The 1-methyl-1H-imidazole ring is activated towards electrophilic substitution, with the C4 and C5 positions being the most likely sites for attack. uobabylon.edu.iq The C2 position is generally less reactive towards electrophiles.
Pyridine Ring: The 3-hydroxypyridine ring is also activated towards electrophilic substitution by the electron-donating hydroxyl group. Studies on 3-hydroxypyridine itself show that electrophilic substitution, such as nitration, occurs at the C2 position. rsc.orgrsc.org The presence of the bulky imidazole substituent at the C2 position in the target molecule would likely direct electrophilic attack to the C4, C5, or C6 positions of the pyridine ring.
Predicted Order of Reactivity for Electrophilic Aromatic Substitution:
| Ring System | Predicted Reactive Positions | Activating/Deactivating Groups |
| 1-methyl-1H-imidazole | C4, C5 | Electron-rich heterocycle |
| 3-hydroxypyridine | C4, C5, C6 (potentially C2) | -OH (activating), ring N (deactivating) |
Nucleophilic Substitution:
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored at the C2, C4, and C6 positions, especially if a good leaving group is present. In the case of this compound, a nucleophilic attack would be less likely on the unsubstituted ring. However, if the hydroxyl group were converted to a leaving group, the C3 position could become susceptible to nucleophilic attack. The imidazole ring is generally not reactive towards nucleophilic substitution unless activated by strongly electron-withdrawing groups.
Cyclization and Rearrangement Reactions Involving the Compound
While no specific cyclization or rearrangement reactions are documented for this compound, its structure suggests potential for such transformations. For instance, intramolecular cyclization could potentially occur between the imidazole and pyridine rings under certain conditions, possibly involving the hydroxyl group or an activated derivative.
Rearrangements of acylfurans are known to produce 3-hydroxypyridines, highlighting a synthetic pathway that could be conceptually related to the transformation of the pyridinol moiety. acs.org
Mechanistic Studies through Isotopic Labeling and Kinetic Isotope Effects
There are no known mechanistic studies employing isotopic labeling or kinetic isotope effects for this compound. Such studies would be invaluable in elucidating the precise mechanisms of its potential reactions. For example, deuterium (B1214612) labeling could help determine the rate-determining step in electrophilic substitution reactions and differentiate between possible reaction pathways.
Role of Substituents on Reactivity and Selectivity
The introduction of further substituents on either the imidazole or pyridine ring would significantly modulate the reactivity and selectivity of this compound.
Electron-donating groups (e.g., -OCH3, -NH2) on either ring would further activate them towards electrophilic attack and would likely influence the regioselectivity of such reactions.
Electron-withdrawing groups (e.g., -NO2, -CN) would deactivate the rings towards electrophilic substitution but could facilitate nucleophilic aromatic substitution, particularly on the pyridine ring if a suitable leaving group is present.
The steric bulk of any additional substituents would also play a crucial role in determining the accessibility of different reactive sites.
Applications in Advanced Chemical Research
Catalysis
The presence of nitrogen atoms in both the pyridine (B92270) and imidazole (B134444) rings suggests that 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol can act as a ligand, coordinating with metal centers to form complexes with potential catalytic activity.
Homogeneous Catalysis Utilizing Metal Complexes of the Ligand
While specific studies on the catalytic activity of metal complexes derived from this compound are not readily found in the current body of scientific literature, the broader class of pyridine and imidazole-based ligands is well-established in homogeneous catalysis. For instance, nickel(II) complexes with pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligands have been developed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide mdpi.com. These related systems highlight the potential for the nitrogen donors in the pyridine and imidazole rings of this compound to form stable and catalytically active metal complexes. The electronic properties of such complexes can often be fine-tuned by modifying the substituents on the ligand, which in turn can influence the catalytic efficiency and selectivity.
Heterogeneous Catalysis (e.g., metal-organic frameworks)
Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked together by organic ligands. The bifunctional nature of this compound makes it a potential candidate as an organic linker for the synthesis of novel MOFs. Although no MOFs incorporating this specific ligand have been reported, research on MOFs utilizing similar pyridyl-imidazole-carboxyl multifunctional ligands has demonstrated their potential in applications such as selective CO2 capture nih.gov. The incorporation of this compound into a MOF structure could introduce specific functionalities and pore environments, potentially leading to materials with tailored catalytic properties for various organic transformations. The development of bimetallic-organic frameworks has also been explored as a strategy to create new porous catalysts nih.gov.
Mechanistic Insights into Catalytic Cycles
Detailed mechanistic studies involving this compound are contingent on the development of catalytically active systems employing this ligand. At present, there is a lack of published research detailing the mechanistic pathways of catalytic reactions mediated by this specific compound. General principles suggest that the pyridine and imidazole nitrogens could play crucial roles in substrate activation and stabilization of transition states within a catalytic cycle.
Supramolecular Chemistry
The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The structural features of this compound, including its aromatic rings and potential for hydrogen bonding, suggest its utility in the construction of supramolecular assemblies.
Self-Assembly of Discrete Supermolecules
The directed self-assembly of molecules into well-defined, discrete supramolecular structures is a cornerstone of modern chemistry. While there are no specific reports on the self-assembly of this compound into discrete supermolecules, the fundamental principles of supramolecular chemistry suggest this as a possibility. The geometry and coordination preferences of the ligand, when combined with appropriate metal ions, could lead to the formation of metallacycles or metallacages.
Non-Covalent Interactions (e.g., π-π stacking, hydrogen bonding)
Non-covalent interactions are fundamental to the structure and stability of supramolecular assemblies. The aromatic pyridine and imidazole rings of this compound are capable of engaging in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, are crucial in organizing molecules in the solid state and in solution.
Furthermore, the hydroxyl group on the pyridine ring and the nitrogen atoms in both rings can participate in hydrogen bonding. Hydrogen bonds are strong, directional non-covalent interactions that play a pivotal role in molecular recognition and the formation of ordered structures. The interplay of π-π stacking and hydrogen bonding involving this molecule would be a key factor in determining the architecture and properties of any resulting supramolecular structures.
Formation of Metallo-Supramolecular Architectures
The bifunctional nature of this compound, possessing multiple nitrogen and oxygen donor sites, allows it to act as a versatile ligand in coordination chemistry. This characteristic is fundamental to its application in the construction of metallo-supramolecular architectures, such as grids and coordination polymers. These structures are formed through the self-assembly of the organic ligand with metal ions.
Metallo-Grids: The planar geometry of the pyridine and imidazole rings, combined with the specific coordination angles of the donor atoms, can direct the formation of well-defined, grid-like structures upon reaction with suitable metal ions. The assembly of such grids is a spontaneous process driven by the formation of coordinate bonds between the ligand and the metal centers. While the direct use of this compound in forming metallo-grids is not extensively documented in publicly available research, the principles of self-assembly using similar bis-tridentate ligands are well-established. These structures are of significant interest for their potential applications in areas such as molecular electronics and catalysis.
Coordination Polymers: The ability of this compound to bridge multiple metal centers makes it a suitable building block for coordination polymers. These are extended networks of metal ions linked by organic ligands, and their dimensionality (1D, 2D, or 3D) can be controlled by the coordination preferences of the metal ion and the geometry of the ligand. Research on related imidazole and pyridine derivatives has demonstrated the successful synthesis of coordination polymers with diverse topologies and properties. For instance, the combination of imidazole-based ligands with various metal ions has led to the formation of one-, two-, and three-dimensional polymers with potential applications in gas storage, separation, and catalysis.
| Architectural Feature | Role of this compound | Potential Metal Ions | Resulting Structure |
| Ligand Geometry | Provides specific coordination vectors and planarity. | Transition metals (e.g., Fe(II), Cu(II), Zn(II)) | Directs the overall topology of the assembly. |
| Donor Atoms | Nitrogen and oxygen atoms coordinate to metal ions. | Lanthanides | Forms the nodes of the supramolecular structure. |
| Self-Assembly | Spontaneously forms ordered structures with metal ions. | Alkaline earth metals | Leads to thermodynamically stable grids or polymers. |
Materials Science
The electronic and structural properties of this compound and its derivatives make them promising candidates for various applications in materials science.
Organic Electronic Materials
The use of organic compounds in electronic devices is a rapidly growing field. Pyridine and imidazole derivatives are known to possess favorable electronic properties for such applications.
Organic Light-Emitting Diodes (OLEDs): Compounds with similar heterocyclic structures have been investigated as components in OLEDs. They can function as charge-transporting materials, emitters, or hosts in the emissive layer. The electronic properties of this compound, such as its HOMO and LUMO energy levels, would be critical in determining its suitability for a specific role within an OLED device. While specific research on this compound in OLEDs is limited, the broader class of imidazole and pyridine-containing molecules has shown promise in achieving efficient and stable organic light-emitting devices.
| Device Type | Potential Role of the Compound | Key Properties |
| OLED | Emitter, Host, or Charge Transport Layer | Luminescence, Charge Carrier Mobility, Thermal Stability |
| OSC | Electron or Hole Transport Layer | Energy Levels (HOMO/LUMO), Film-forming ability |
Chemical Sensors and Analytical Instrumentation Applications
The ability of this compound to coordinate with metal ions can be exploited for the development of chemical sensors. The binding of a specific ion to the ligand can induce a measurable change in its optical or electronic properties, such as a shift in its absorption or fluorescence spectrum. This change can then be used to detect the presence and concentration of the target analyte.
The design of such sensors would involve immobilizing the compound onto a solid support or incorporating it into a polymer matrix. The selectivity and sensitivity of the sensor would depend on the specific binding affinity of the ligand for different ions. While the application of this particular compound as a chemical sensor has not been extensively reported, the underlying principles are a cornerstone of sensor science, and related pyridine and imidazole-based sensors have been successfully developed for a variety of analytical applications.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol and its derivatives will likely prioritize green and sustainable chemistry principles. Current synthetic strategies for related imidazopyridines often involve multi-step processes that may use hazardous reagents or require stringent reaction conditions. Future research should aim to develop more efficient, atom-economical, and environmentally benign synthetic routes.
Key areas for exploration include:
Multicomponent Reactions (MCRs): Investigating one-pot MCRs, such as the Groebke–Blackburn–Bienaymé reaction, could provide a rapid and efficient pathway to complex imidazopyridine frameworks from simple precursors. researchgate.net
Green Solvents: The use of sustainable solvents like water, ethanol, or eucalyptol (B1671775) should be explored to replace traditional volatile organic compounds, reducing the environmental impact of the synthesis. researchgate.netnih.gov
Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch processes, including improved safety for handling reactive intermediates, enhanced reaction control, and easier scalability. rsc.org Developing a flow-based synthesis for this compound would represent a significant advancement.
Catalyst Innovation: Research into novel catalytic systems, potentially avoiding the use of expensive or toxic heavy metals, is crucial. This could involve employing earth-abundant metal catalysts or even metal-free catalytic approaches. mdpi.com Methodologies using microwave irradiation could also be developed to accelerate reaction times and improve yields. researchgate.net
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Multicomponent Reactions | High atom economy, reduced number of steps, rapid library generation. | Design of novel one-pot reactions for the target scaffold. |
| Green Solvents | Reduced environmental impact, improved safety, potential for novel reactivity. | Systematic screening of solvents like water and bio-derived options. researchgate.netnih.gov |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. rsc.org | Development of a continuous, multi-step synthesis platform. |
| Microwave-Assisted Synthesis | Reduced reaction times, often higher yields, energy efficiency. researchgate.net | Optimization of reaction conditions under microwave irradiation. |
Integration of Advanced Analytical and Computational Techniques
A synergistic approach combining advanced analytical methods with computational modeling will be pivotal in unlocking a deeper understanding of this compound. While standard characterization techniques like NMR and mass spectrometry are fundamental, future work should integrate more sophisticated analyses.
Computational studies , primarily using Density Functional Theory (DFT), can provide profound insights into the molecule's electronic structure, reactivity, and potential applications before synthesis. researchgate.net Key parameters for investigation include:
Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the HOMO-LUMO energy gap can predict the molecule's chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps can identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack and intermolecular interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis can elucidate charge transfer interactions within the molecule, providing a detailed picture of its electronic delocalization and bonding characteristics. researchgate.net
These theoretical predictions should be corroborated and refined by advanced analytical techniques . For instance, detailed spectroscopic studies (UV-Vis, fluorescence) can probe the photophysical properties, which are directly related to the electronic transitions predicted by TD-DFT calculations. Solid-state characterization by single-crystal X-ray diffraction will be essential to definitively determine its molecular structure and packing, which governs its material properties.
Exploration of Unconventional Coordination Modes and Architectures
The presence of multiple nitrogen donors (from both imidazole (B134444) and pyridine (B92270) rings) and an oxygen donor (from the hydroxyl group) makes this compound a versatile chelating ligand. Its structure is analogous to other well-studied 2-(2′-pyridyl)imidazole ligands, which are known to form stable complexes with a variety of metal ions. researchgate.net
Future research should systematically explore its coordination chemistry with a wide range of transition metals, lanthanides, and main group elements. A primary focus should be on discovering unconventional coordination modes . While simple bidentate N,N-chelation is expected, the pyridin-3-ol moiety introduces possibilities for:
Tridentate N,N,O-Coordination: The hydroxyl group could deprotonate and coordinate to the metal center, forming a stable six-membered chelate ring. mdpi.com
Bridging Ligand Behavior: The ligand could bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers with interesting magnetic or electronic properties. researchgate.net
Hemilability: The coordination of one of the donor atoms (e.g., the hydroxyl oxygen) could be reversible, a property known as hemilability, which is highly desirable in catalysis. researchgate.net
The self-assembly of this ligand with various metal precursors could lead to novel supramolecular architectures, such as metallacycles or metal-organic frameworks (MOFs), with tailored porosity and functionality. nbinno.com
Design of Multifunctional Catalytic Systems
The unique structural features of this compound make it an excellent candidate for the development of multifunctional catalysts. Metal complexes derived from this ligand could serve as catalysts for a variety of organic transformations. The ligand itself is not merely a spectator but can actively participate in the catalytic cycle.
Future research should focus on designing systems where metal-ligand cooperativity is harnessed to promote challenging chemical reactions. rsc.org For example:
The pyridin-3-ol group can act as an internal Brønsted acid/base, participating in proton transfer steps crucial for reactions like hydrogenation, dehydrogenation, or hydrofunctionalization. rsc.org
The electronic properties of the ligand can be tuned by modifying substituents on either the pyridine or imidazole ring, thereby modulating the reactivity of the coordinated metal center for applications in cross-coupling reactions or C-H activation. tcu.edunih.gov
The synthesis of a library of derivatives of this ligand, followed by high-throughput screening of their metal complexes in various catalytic reactions, could lead to the discovery of highly active and selective catalysts for important chemical processes.
Investigation of Emerging Applications in Advanced Materials
The intrinsic properties of the this compound scaffold suggest its potential for use in the development of advanced materials. The aromatic, electron-rich nature of the molecule, combined with its ability to form stable metal complexes, opens avenues for applications in materials science.
Future investigations should target:
Luminescent Materials: Metal complexes of this ligand, particularly with d¹⁰ metals (e.g., Zn(II), Cd(II)) or lanthanides, could exhibit strong photoluminescence. These materials could be explored for applications in organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging agents.
Metal-Organic Frameworks (MOFs): As a multitopic linker, the ligand could be used to construct porous MOFs. nbinno.com These materials could be designed for specific applications such as gas storage, separation, or heterogeneous catalysis, where the pyridinol functionality could be used to anchor active sites or modulate pore chemistry.
Functional Polymers: The ligand or its metal complexes could be incorporated into polymer backbones or as pendant groups to create functional materials with unique optical, electronic, or catalytic properties.
By systematically studying the structure-property relationships of materials derived from this compound, researchers can pave the way for its use in a new generation of smart and functional materials.
Q & A
Basic: What are the common synthetic routes for 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol, and what analytical techniques are critical for confirming its structure?
Answer:
Synthetic routes often involve coupling reactions between imidazole and pyridine precursors. For example, alkylation or nucleophilic substitution can introduce the methyl group on the imidazole ring, followed by hydroxylation at the pyridin-3-ol position. In a patent application, 2-(1-methyl-1H-imidazol-2-yl)ethanamine was used as a precursor in a carboximidamide synthesis, highlighting the role of imidazole derivatives in multi-step reactions .
Key analytical techniques:
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight and fragmentation patterns (e.g., HR-MS with [M+Na]+ ion verification as in ).
- X-ray crystallography: Resolves bond lengths and angles using software like SHELXL or OLEX2 .
- NMR spectroscopy: Assigns proton environments (e.g., distinguishing imidazole C-H from pyridine protons).
Advanced: How can researchers address challenges in regioselective synthesis of derivatives, and what strategies mitigate side reactions?
Answer:
Regioselectivity challenges arise due to the electron-rich imidazole and pyridine rings, which can lead to undesired substitutions. Strategies include:
- Protecting groups: Temporarily block reactive sites (e.g., hydroxyl on pyridin-3-ol) during functionalization.
- Catalytic systems: Use transition metals (e.g., Pd or Cu) to direct coupling reactions, as seen in related benzimidazole syntheses .
- Kinetic control: Optimize reaction temperature and solvent polarity to favor desired pathways.
Example: demonstrates regioselective imidazole-phenyl coupling via X-ray-verified intermediates. Computational modeling (e.g., DFT) can predict reactive sites to guide experimental design.
Basic: Which spectroscopic methods are most effective for characterizing the electronic environment of the imidazole and pyridine rings?
Answer:
- 1H/13C NMR: Pyridin-3-ol protons resonate downfield (δ 8.5–9.5 ppm) due to electron withdrawal, while the methyl-imidazole group shows singlet peaks near δ 3.5–4.0 ppm .
- UV-Vis spectroscopy: Identifies π→π* transitions in conjugated systems (e.g., imidazole-pyridine absorption bands at ~260–300 nm).
- IR spectroscopy: Confirms hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and aromatic C-H stretches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
